molecular formula C10H10O5 B8705029 2-Acetoxy-4-methoxybenzoic acid CAS No. 17336-11-7

2-Acetoxy-4-methoxybenzoic acid

Cat. No.: B8705029
CAS No.: 17336-11-7
M. Wt: 210.18 g/mol
InChI Key: WAPSSTOAEIEDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-4-methoxybenzoic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, featuring both methoxy and acetoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4-methoxybenzoic acid typically involves the acetylation of 4-hydroxybenzoic acid. One common method includes the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is heated to around 50-60°C for about 15 minutes, followed by cooling and precipitation of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization from ethanol-water mixtures are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Acetoxy-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetoxy-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. This reactivity is crucial for its role in various synthetic pathways. Additionally, the acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Similar structure but lacks the acetoxy group.

    4-Acetoxybenzoic acid: Similar structure but lacks the methoxy group.

    2-Methoxybenzoic acid: Similar structure but with the methoxy group in a different position.

Uniqueness

2-Acetoxy-4-methoxybenzoic acid is unique due to the presence of both methoxy and acetoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds .

Properties

CAS No.

17336-11-7

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-acetyloxy-4-methoxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-6(11)15-9-5-7(14-2)3-4-8(9)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

WAPSSTOAEIEDOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.